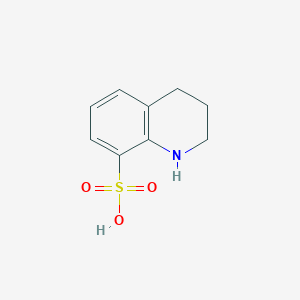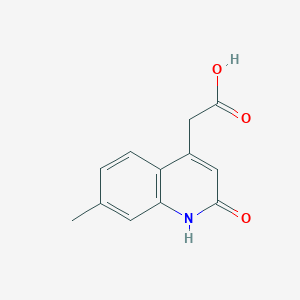
Quinazoline-4,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline-4,8-dicarboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of carboxylic acid groups at the 4 and 8 positions of the quinazoline ring enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4,8-dicarboxylic acid typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with phthalic anhydride under acidic conditions to form the quinazoline ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Quinazoline-4,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: Quinazoline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: Some derivatives of quinazoline-4,8-dicarboxylic acid are being investigated for their potential use in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of quinazoline-4,8-dicarboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression. By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Quinazoline: The parent compound without the carboxylic acid groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Quinazoline-2,4-dione: A compound with carbonyl groups at the 2 and 4 positions.
Uniqueness: Quinazoline-4,8-dicarboxylic acid is unique due to the presence of carboxylic acid groups at both the 4 and 8 positions, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows for the development of compounds with a wide range of biological activities and applications .
Properties
CAS No. |
569660-10-2 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
quinazoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)6-3-1-2-5-7(6)11-4-12-8(5)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
WSUDNPPYDLEBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
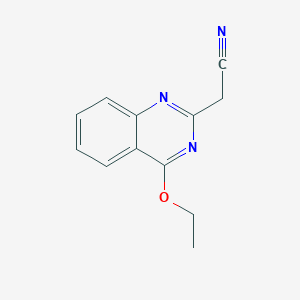
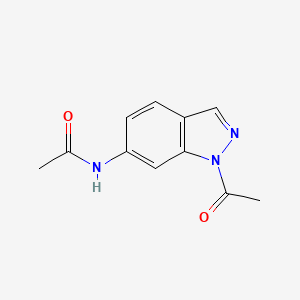


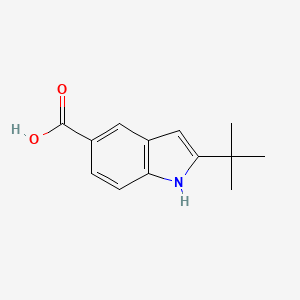
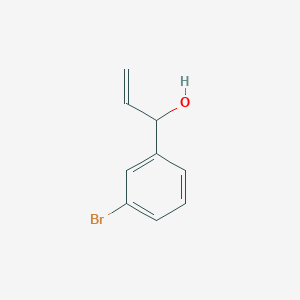
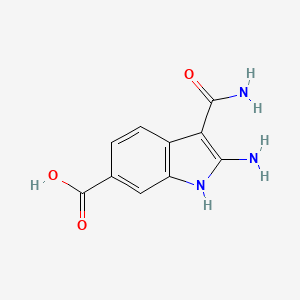
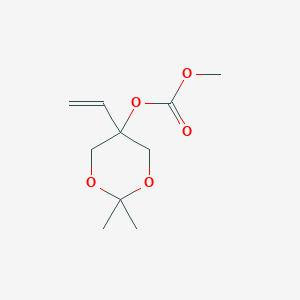
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
